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Compound of Interest

Compound Name: 3-Chloropyridazine-4-carbonitrile

Cat. No.: B072934

An In-depth Technical Guide: Thermochemical Properties of 3-Chloropyridazine-4-carbonitrile: A Guide to Experimental and Computational Determ

Abstract
3-Chloropyridazine-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synt

publicly available dataset of its fundamental thermochemical properties is conspicuously absent. These properties, including enthalpy of formation, G

computational modeling of molecular interactions. This technical guide provides a robust framework for both the experimental determination and com

synthesizing established methodologies with expert insights, this document serves as a self-validating protocol for researchers to generate the precis

Introduction to 3-Chloropyridazine-4-carbonitrile
Significance in Chemical Synthesis
The pyridazine core is a significant heterocyclic motif found in numerous biologically active compounds.[2] 3-Chloropyridazine-4-carbonitrile serves

is the key starting material for the scalable synthesis of 3-(Methylamino)pyridazine-4-carbonitrile, a derivative of interest in drug discovery.[1][2] The c

complexity. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, make 

Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the first step in any thermochemical investigation.

Property Value

Chemical Name 3-Chloropyridazine-4-carbonitrile

CAS Number 1445-56-3

Molecular Formula C₅H₂ClN₃

Molecular Weight 139.54 g/mol

Appearance Crystalline solid

Melting Point 69-74 °C

Boiling Point 362.935 °C at 760 mmHg

Density 1.438 g/cm³

The Imperative for Thermochemical Data
Thermochemical data governs the energetic landscape of a chemical process.

Standard Enthalpy of Formation (ΔfH°): This is the most critical property, quantifying the energy stored in the molecule's chemical bonds. It is funda

ensuring thermal safety and designing reactor cooling systems.

Gibbs Free Energy of Formation (ΔfG°): This value determines the thermodynamic feasibility of a reaction and the position of chemical equilibrium.

Heat Capacity (Cp): This property is crucial for calculating the energy required to change the temperature of the material and for correcting enthalp
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Without this data, process scale-up, safety analysis, and computational reaction modeling remain reliant on estimation, introducing significant uncerta

Theoretical Framework: Computational Thermochemistry
In the absence of experimental data, high-level computational chemistry offers a powerful predictive tool. Modern composite methods like Gaussian-4

kilocalorie per mole accuracy.[7][8]

Protocol: Computational Determination of Gas-Phase Enthalpy of Formation (ΔfH°(g))
This protocol outlines a workflow using the atomization method, a reliable approach for calculating ΔfH°.

Step 1: Ground State Geometry Optimization & Frequency Calculation

Causality: The first step is to find the lowest energy structure (the optimized geometry) of the 3-Chloropyridazine-4-carbonitrile molecule. A frequ

imaginary frequencies confirms that the structure is a true energy minimum.

Methodology: Use a robust Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set, for initial optimization. The resultin

Step 2: High-Accuracy Single-Point Energy Calculation

Causality: To achieve high accuracy, a more computationally expensive, high-level method is used to calculate the electronic energy of the molecul

Methodology: Employ a composite method like G4 or a coupled-cluster method such as CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) on the

Step 3: Calculation of Atomization Energy

Causality: The atomization energy (ΣD₀) is the energy required to break all the bonds in the molecule, forming its constituent atoms in the gas phas

atoms.

Methodology:

Calculate the high-level electronic energy for each constituent atom (5x C, 2x H, 1x Cl, 3x N).

Compute the total atomization energy: ΣD₀ = [5 * E(C) + 2 * E(H) + 1 * E(Cl) + 3 * E(N)] - E(C₅H₂ClN₃)

Adjust this value with the zero-point vibrational energy (ZPVE) from the frequency calculation in Step 1.

Step 4: Deriving the Standard Enthalpy of Formation

Causality: The gas-phase enthalpy of formation at 0 K is derived by subtracting the molecule's atomization energy from the well-known experiment

Methodology:

ΔfH°(g, 0 K) = [5 * ΔfH°(C, g) + 2 * ΔfH°(H, g) + 1 * ΔfH°(Cl, g) + 3 * ΔfH°(N, g)] - ΣD₀

Correct this value to 298.15 K using the calculated thermal correction (H₂₉₈ - H₀) from Step 1 and the known enthalpies of the elements.

Visualization: Computational Workflow
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Caption: Computational workflow for determining gas-phase enthalpy of formation.

Experimental Determination of Thermochemical Properties
Experimental methods provide benchmark data to validate computational results and are the gold standard for thermochemical accuracy. The followin

Enthalpy of Formation from Combustion Calorimetry
The standard molar enthalpy of formation in the crystalline state, ΔfH°(cr), is derived from the standard molar enthalpy of combustion (ΔcH°).[9][10]

3.1.1. Principle of Static Bomb Calorimetry A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a cons

water bath, and the resulting temperature change is measured with high precision. The energy of combustion is calculated from this temperature rise 

3.1.2. Detailed Experimental Protocol

Sample Preparation:

Press approximately 0.5-1.0 g of high-purity (>99.5%) 3-Chloropyridazine-4-carbonitrile into a pellet. Purity is paramount, as impurities will dire

Weigh the pellet to a precision of ±0.01 mg.
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Place the pellet in a silica crucible. Attach a platinum ignition wire in contact with the pellet.

Calorimeter Setup:

Place the crucible in the bomb head. Add approximately 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere, which is

Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.

Submerge the sealed bomb in the calorimeter's water jacket, which contains a precisely known mass of water.

Combustion and Data Acquisition:

Allow the system to reach thermal equilibrium (typically monitored by a stable temperature drift for 10-15 minutes).

Initiate combustion by passing a current through the ignition wire.

Record the temperature of the water bath at short intervals (e.g., every second) until the system reaches a new, stable thermal drift post-combus

Post-Combustion Analysis:

Vent the bomb and collect the liquid phase. Analyze the solution for nitric acid (via titration) and hydrochloric acid (via ion chromatography or titra

Inspect the crucible for any signs of incomplete combustion (e.g., soot). A run is considered valid only if combustion is complete.

Calorimeter Calibration:

The energy equivalent of the calorimeter must be determined by combusting a certified standard reference material, such as benzoic acid, under

Enthalpy of Sublimation via Knudsen Effusion
To convert the solid-state enthalpy of formation to the gas-phase value needed for comparison with computational results, the enthalpy of sublimation

3.2.1. Principle of the Knudsen Effusion Method The sample is placed in a thermostated cell with a very small orifice. In a high vacuum, molecules eff

different temperatures, the vapor pressure can be determined. The enthalpy of sublimation is then derived from the temperature dependence of the v

3.2.2. Detailed Experimental Protocol

Apparatus Setup: Place the Knudsen cell, containing a small amount of the sample, inside a high-vacuum chamber.

Temperature Control: Heat the cell to a known temperature and allow it to equilibrate.

Mass Loss Measurement: Measure the rate of mass loss over time using a high-precision microbalance.

Temperature Variation: Repeat the measurement at several different temperatures over a range where the vapor pressure is measurable but not so

Data Analysis: Plot ln(p) or ln( dm/dt * T¹/²) versus 1/T. The slope of this line is equal to -ΔsubH°/R, where R is the ideal gas constant.

Heat Capacity via Differential Scanning Calorimetry (DSC)
3.3.1. Principle of DSC DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This al

[10][11]

3.3.2. Detailed Experimental Protocol

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

Sample Preparation: Seal a small, precisely weighed amount of the sample (5-10 mg) in an aluminum pan.

Measurement:
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Place the sample pan and an empty reference pan in the DSC cell.

Heat the sample at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[10]

Record the heat flow as a function of temperature.

Data Analysis: The heat capacity is calculated by comparing the heat flow curve of the sample to that of a known standard (e.g., sapphire) and a bl

Visualization: Integrated Experimental Workflow
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Caption: Integrated workflow for experimental thermochemical characterization.

Data Synthesis and Application
Deriving the Definitive Gas-Phase Enthalpy of Formation
The ultimate goal is to obtain a consistent, validated value for the gas-phase enthalpy of formation. This is achieved through the following thermochem

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

The experimental ΔfH°(g) serves as the benchmark value. A close agreement (within 1-2 kcal/mol) between this experimental result and the value pre

degree of confidence in the final reported value.

Summarized Thermochemical Data Table (To Be Determined)
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The protocols outlined in this guide will enable the population of the following critical data table.

Parameter Symbol Value (kJ/mol)

Standard Enthalpy of Combustion ΔcH° To be determined

Standard Enthalpy of Formation (crystal) ΔfH°(cr) To be determined

Standard Enthalpy of Sublimation ΔsubH° To be determined

Standard Enthalpy of Formation (gas) ΔfH°(g) To be determined

Standard Enthalpy of Formation (gas) ΔfH°(g) To be determined

Molar Heat Capacity (crystal) Cp(cr) To be determined

Application in Process Safety and Reaction Modeling
With the determined ΔfH°, engineers and chemists can:

Calculate Heat of Reaction (ΔrH): For any synthesis involving 3-Chloropyridazine-4-carbonitrile, ΔrH can be calculated accurately, allowing for p

Perform Hazard Analysis: Tools like adiabatic calorimetry can use the heat of reaction to model "worst-case" scenarios and ensure safe operating li

Optimize Reaction Conditions: By understanding the thermodynamics, reaction conditions can be tuned to favor product formation and minimize en

Conclusion
While 3-Chloropyridazine-4-carbonitrile is a known entity in synthetic chemistry, its thermochemical characterization is a critical missing piece of da

computational prediction and gold-standard experimental measurement. By following these self-validating protocols, researchers can generate the hig

a safe, efficient, and predictable manner, advancing its application in drug discovery and materials science.

References
Benchchem Technical Support Center. Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. [URL: https://vertexaisearch.cloud.google.c
ZWMiKvvHBUtN4F6Hfowgf0m68XDHiY7plyjnbC9L_oY0svpAuvgg3xYyMpIEQAbgs3QNda8nv-MHbO_T7PPzb6UryNdSV8mxbAWKxA-i1DeYnLm
xrb1m5h2KrCTUacNFLGfmX0RuhVkEQ==]
Benchchem Application Note. Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-
3VDYxNEmXyQnrMPI7sRZmeFi694073fz9QPSxQIVw8Mf1LIA9KpkQp6cdzgDIGjn1VJZEDn7oH4g-
T2yFK71OXmNabIjWzsFCuGysQQVt0IRKiVdDkcLCTEIXwK8ZsSKxlLu9I1sAMihKVssBihMilGHHFEpuVmgdfF7hrY5oMFaYGfSzmT0CbAC23SjY
CymitQuimica. 3-Chloropyridazine-4-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuAETci3uEf3X
C2e5CdGnhe_hyLpR2b0MyRi0zTltVBwUDrPxeKQEtXmGboPSkQw9znexJaOExnIxPNvNJSP3aFT50D3QmFmdLSACshYrUo]
MDPI. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [U
redirect/AUZIYQEYrf0CFq_zZjQN2n4mM8YcJSyuM8J80L8Q7PMbPOvcD72hITuYo3s7Ruipf4NIjNXWiRPEOBaB5z1elaK2twEoMh3yBPygHcOIyw
ResearchGate. Enthalpy of formation of five-membered nitrogen-containing aromatic heterocycles. [URL: https://vertexaisearch.cloud.google.com/g
redirect/AUZIYQFM1dM2a1rjdteyPr7OXYH51wxdkDKN8dVR4_BSf0feqQ9pkIGCpE5elQ3aIifqL1f_Q0t1cLvXzrPyI8Myc76m3D2X5d_an_ZTVYBot
F1mRxS4N3q46gwDmNF7QlPr83-FzCFBDKD6METek5CsQLBOtDyrdCAQ4G3j6CHLeJsW_RRA==]
Chemsrc.com. 3-CHLOROPYRIDAZINE-4-CARBONITRILE Price from Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-red
lvgyx3fSewxoW7SMN5HM01JVWSxA5fs5YEtyOyiuu7XhQ5e8F0yKxOyESZGQFqO4OJWDj1ckuIzUR5lhLPMColy8hpQ4qovwrHvr9CkSkgUD6na
MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed F
redirect/AUZIYQEZ53GKjXsx7Sl9n78a5eyiqaZwRQq29O2W_OrDSgJYUPtIWyWYQ1kYNLJfZJY7-D0azxHxO11piLEU33BhPJlRX0a4ssZSO7NYh
South African Journal of Chemistry. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [URL: https://vertexaisearch.cl
redirect/AUZIYQFCTN_vXVBl9g4bbHj1yHL2gvIrMhXXeS5BIIAHRnAJZAguzzbWknHcwkyCQFjSfrQG0ZE64KBT1YvVDYoNu1We-
VT4rbmbUkqRFlW6LAwb_Cg33mldyf_JKAwN_ut3CFEQ2KcFeibXPy2HmBVKYjX9lQrdsut_VxI8_cWeCJqa6cSq0TDyADEOux8=]
Sigma-Aldrich. 3-Chloropyridazine-4-carbonitrile | 1445-56-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvg
MjmclSIfED5Qac1iKXUyBse9boPOe1YzIvY51gJYy9z-j6vtExo8wekI7_IMuD5INvLfrUH6PbkoQ0xNh_MPmb-2cqir8t335MXa9fa30Jxm5UTuePP]
National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [URL: https://vertexaisearch
ze3UbnxApsF-oapFlhsTC8wIpUjcI9AwHkOwLcAxQPaUAYSy2hHUFhzkxfquCRR7O7hLKmGumDU2Lecr6aht9eCGCGRkx64PcHaCj-Yv8]
RSC Publishing. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. [URL: https://vertexai
redirect/AUZIYQFwd05VumjMGheUNBCXSEA6dVr1XOJPjXBT92iv3SsN_KosdBzn4LEgn-VhmzfcLF9pXPzuJpRNwa9vq1q2ue3IoyNg8Y8xbpB_O

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CP Lab Safety. 3-Chloropyridazine-4-carbonitrile, min 95%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIY
1zrekqEBd13UtIz9InC2Azs6xo7hvQGQIqNoiE6Q59_4OK9JtGkGxBzP3MwMfLKeHCHCtwF4oBrnWGDD7PEPLiLI8-2h5-
3qqRIKHx8lYr5cvQDKxt1ip_WeUPpKIn4LFv5a7kSL9yNfuVDUe6LZGm4T8EOQXlk6txZ5bPt3xu3kaUVvnToCmFxJa_iZ3KyrDOI=]
ChemicalBook. 3-CHLOROPYRIDAZINE-4-CARBONITRILE | 1445-56-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQHdulj0IQ1SXlH9vXCOwjfdEhPHxryg4kcLO0zAtOkB1iUTwiassYPbiC9ZW4vSneGIQ0twjL_D3BqS6yMbzhJb9Isq3OIBOkF3gTiZUN
Semantic Scholar. Experimental and computational thermochemistry of the dihydroxypyridine isomers. [URL: https://vertexaisearch.cloud.google.co
E7PQoqAWYBwFWaUgsMPax4XCValT9a_H4qRpPxHVQ2YyKv5_0cInugBtgONLutZCO1w61ZCif9PtgmU3l6SBsz4RiPb0SYdi9hT6Bs1YS3YbdPN
PubChem. 3-Chloropyridazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGcN2T9lBZRJVAovuf_VACp-
JPVLsMvByMudNG9nDpFdZg2wpJkwvowpHse3Dv685v2HCs5i601j7s_FF5Ayw2RYAw9DQg8ndfheAQaMYUYDeDZZe6YrS0KV1W8lvP2ptZZp2d
BLD Pharm. 1023307-42-7|3-Chloropyridazine-4-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3
lPNVkl2Ryve4kS1NuU6gNljlrEiA7AhB57bYJw5kBLumZ-GFoml43R9g6VPbcfErpOQ==]
ACS Publications. Computational strategies for the accurate thermochemistry and kinetics of gas-phase reactions. [URL: https://vertexaisearch.clo
redirect/AUZIYQFXWr6OoExgHzzs6mJTykyrKTlit3r3xq0xAcn4UXhbL5_ZnUko-WmLtj0gWTNNXAljOn6VI9M_2NWPhENvQc0TVxFBNKAQYKfbkw
6QsOJi2vxdAcDd1Vm1f1Y7CwUai72Vd7d_fBQ=]
PubMed. Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. [URL: https://vertexaisearch.cloud.goog
redirect/AUZIYQH1LIAONz6XF6mDxRgkMlyKCdouRhGJxLN2Rpw808phx9a1SjoBdAiE6hwlQTpv1vL_TJLXQoyLS4sDCjVv_-yRt2i4C3R68Qn6kN
Active Thermochemical Tables. Nitrogen Atom Enthalpy of Formation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIY
1WDFOP7DraGEGAZhdJi6TcCyPZ9p-FalbSSPoYOtsKzYuuYF3xChMuB0KUg1MjDn-QxsYcDHZLMtpm7_esfnd6sEJSGciObSKtZwvsG1g4z5dcb
Sigma-Aldrich. 3-Chloropyridine-4-carbonitrile 97 68325-15-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhYU
1Q60e7HrwL9vFR8tSeUSN3MQ1OjSDGgZTwk4kN-qjDnimKQ95pvsTCngxXL6DrP6P8OYOoMwy2fJPy-qXNR0cP5GKoYMLw==]
National Institutes of Health. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised 
MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [
redirect/AUZIYQEPNnjpHimo4q5RGEP3tCjMOOxIYJwWr7wkJGgfJCXW_SzPY9x60mn15KPCi3W2Fx9fIXiIXoWYH1JWjI8ubNGqQ3Jq4gZ-ofxPQ
PubMed Central. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation
redirect/AUZIYQGx-yj590TuBHGlqyJdXKnAtcuwous4QjuCdmURe3eVIMPpbUIy-J8_LqIBZnnb3OSDH6X8lKnf9Bkz252QF0wbKlbiPHS7y5kUx66h

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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